molecular formula C28H30N2O6S B142302 (S)-(-)-Win 55,212 mesylate CAS No. 137795-17-6

(S)-(-)-Win 55,212 mesylate

カタログ番号: B142302
CAS番号: 137795-17-6
分子量: 522.6 g/mol
InChIキー: FSGCSTPOPBJYSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(±)-WIN 55,212 is a racemic mixture of the cannabinoid (CB) receptor 1 (CB1) and CB2 agonist (+)-WIN 55,212-2 and the CB2 neutral antagonist (−)-WIN 55,212-3.1 It inhibits electrically induced contractions in mouse vas deferens preparations (IC50 = 0.006 µM) and reduces prostaglandin (PG) synthesis by 35% in mouse brain microsomes when used at a concentration of 30 µM. (±)-WIN 55,212 decreases acetylcholine-induced writhing in mice with an ED50 value of 0.25 mg/kg. It induces hypolocomotion, analgesia, hypothermia, and catalepsy in mice (ED50s = 1.09, 0.5, 3.01 and 6.8 mg/kg, respectively).
(±)-WIN 55,212-2 is a potent aminoalkylindole cannabinoid (CB) receptor agonist with a Ki value of 62.3 and 3.3 nM for human recombinant central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, respectively. In contrast, the enantiomer (−)-WIN 55,212-3 acts a partial inverse agonist at CB1 (pIC50 = 5.5) and as a competitive neutral antagonist of CB2, reversing the inverse agonism evoked by SR 144528 (pEC50 = 5.3). (+)-WIN 55,212 (mesylate) is a mixture of the two enantiomers, (+)-WIN 55,212-2 and (−)-WIN 55,212-3.

科学的研究の応用

  • Enhancement of Antiepileptic Drug Action : Research has shown that (S)-(-)-Win 55,212 mesylate enhances the anticonvulsant action of several classical and second-generation antiepileptic drugs in mice models. This includes its significant potentiation of the anticonvulsant effects of drugs like carbamazepine, phenytoin, phenobarbital, valproate, lamotrigine, pregabalin, and topiramate in maximal electroshock seizure tests (Luszczki et al., 2011); (Luszczki et al., 2013).

  • Synergistic Interaction with Antiepileptic Drugs : The compound also demonstrates a synergistic interaction with drugs like pregabalin in models of acute thermal pain in mice, suggesting potential applications in pain management (Luszczki & Magdalena Florek-Łuszczki, 2012).

  • Potential in Treating Psychomotor Seizures : this compound has been found to significantly potentiate the anticonvulsant action of drugs like gabapentin and levetiracetam against 6Hz-induced psychomotor seizures in mice, indicating its potential use in treating psychomotor seizures (Florek-Luszczki et al., 2015).

  • Modulation of Clonic Seizure Thresholds : The compound has been shown to enhance the anticonvulsant action of certain antiepileptic drugs against pentylenetetrazole-induced clonic seizures in mice, which indicates its potential utility in seizure threshold modulation (Luszczki et al., 2011).

  • Dose-Dependent Impact on Seizure Thresholds : In another study, this compound was found to dose-dependently increase the threshold for maximal electroshock-induced seizures in mice, suggesting its anticonvulsant action in certain seizure models (Łuszczki et al., 2009).

  • Interaction with Clobazam and Lacosamide : The compound also influences the anticonvulsant and neurotoxic potential of clobazam and lacosamide in maximal electroshock-induced seizure models, indicating its role in modulating the effects of these drugs (Florek-Luszczki et al., 2014).

作用機序

“(S)-(-)-Win 55,212 mesylate” acts as a competitive neutral antagonist of the human cannabinoid CB2 receptor . It neither antagonizes nor mimics the effects of Δ9-THC on rat cerebellar membranes, which presumably express the CB1 receptor .

Safety and Hazards

The safety data sheet for “(S)-(-)-Win 55,212 mesylate” suggests that it should be handled with care. It is recommended to use personal protective equipment and avoid dust formation . In case of contact, it is advised to wash off with soap and plenty of water .

特性

IUPAC Name

methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGCSTPOPBJYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017329
Record name (+/-)-WIN 55,212 (mesylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137795-17-6
Record name (+/-)-WIN 55,212 (mesylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Example 2A above, (+)-3-(4-morpholinylmethyl) -5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine methanesulfonate (11.6 g from methanol/diethyl ether), m.p. 256°-259° C., [α]D25 =+40.2° (1% in DMF) was prepared by reaction of 15.5 g (0.062 mole) of (+)-3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine with 15.8 g (0.075 mole) of 4-(1-naphthyl)-2,4-butanedione in 500 ml of toluene in the presence of a catalytic amount of pyridine 3-nitrobenzenesulfonate (the 2,4-diketone being prepared by reaction of methyl 1-naphthyl ketone with ethyl acetate in the presence of sodium hydride and ethanol in diethyl ether), followed by cyclization of the resulting hydrazone by refluxing the latter in 300 ml of glacial acetic acid and recrystallization of the product from methanol/diethyl ether.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4-diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Similarly (-)-3-(4-morpholinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine methanesulfonate (7.2 g), m.p. 256°-260° C., [α]D25 =-39.4° (1% in DMF) was prepared by reaction of 9.3 g (0.037 mole) of (-)3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine with 9.5 g (0.045 mole) of 4-(1-naphthyl)-2,4-butanedione in toluene in the presence of a catalytic amount of pyridine 3-nitrobenzenesulfonate followed by cyclization of the resulting hydrazone by refluxing in glacial acetic acid and recrystallization of the product from methanol/diethyl ether.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-Win 55,212 mesylate
Reactant of Route 2
(S)-(-)-Win 55,212 mesylate
Reactant of Route 3
Reactant of Route 3
(S)-(-)-Win 55,212 mesylate
Reactant of Route 4
Reactant of Route 4
(S)-(-)-Win 55,212 mesylate
Reactant of Route 5
(S)-(-)-Win 55,212 mesylate
Reactant of Route 6
Reactant of Route 6
(S)-(-)-Win 55,212 mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。